molecular formula C15H12Br2ClN3O B11536641 N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

Cat. No.: B11536641
M. Wt: 445.53 g/mol
InChI Key: PEQCEUNSUUATKM-DNTJNYDQSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structural features. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a dibromophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then acylated with 2,4-dibromoaniline in the presence of an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation and acylation reactions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Corresponding oxides or quinones.

    Reduction Products: Reduced hydrazides or amines.

    Substitution Products: Substituted aromatic derivatives.

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • 2,2,2-Trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and dibromophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H12Br2ClN3O

Molecular Weight

445.53 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4-dibromoanilino)acetamide

InChI

InChI=1S/C15H12Br2ClN3O/c16-11-5-6-14(12(17)7-11)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

PEQCEUNSUUATKM-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

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